molecular formula C8H6Cl2O4 B14016391 5,6-Dichlorohexahydro-4,7-epoxy-2-benzofuran-1,3-dione CAS No. 68182-81-0

5,6-Dichlorohexahydro-4,7-epoxy-2-benzofuran-1,3-dione

Cat. No.: B14016391
CAS No.: 68182-81-0
M. Wt: 237.03 g/mol
InChI Key: KQDSKPAUFJBWNK-UHFFFAOYSA-N
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Description

4,7-Epoxyisobenzofuran-1,3-dione,5,6-dichlorohexahydro- is a chemical compound with the molecular formula C8H6Cl2O4 It is known for its unique structure, which includes an epoxy group and a dichloro substitution on a hexahydroisobenzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Epoxyisobenzofuran-1,3-dione,5,6-dichlorohexahydro- typically involves the reaction of hexahydroisobenzofuran derivatives with chlorine and epoxidizing agents. One common method includes the chlorination of hexahydroisobenzofuran followed by epoxidation using peracids or other suitable epoxidizing agents. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques such as distillation and crystallization ensures the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

4,7-Epoxyisobenzofuran-1,3-dione,5,6-dichlorohexahydro- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to remove the epoxy group or reduce the dichloro substituents.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atoms under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions typically result in the formation of new functionalized derivatives.

Scientific Research Applications

4,7-Epoxyisobenzofuran-1,3-dione,5,6-dichlorohexahydro- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and as a probe for biological assays.

    Industry: It is used in the production of polymers, resins, and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism by which 4,7-Epoxyisobenzofuran-1,3-dione,5,6-dichlorohexahydro- exerts its effects involves its ability to undergo various chemical reactions. The epoxy group is highly reactive and can form covalent bonds with nucleophiles, while the dichloro substituents can participate in substitution reactions. These properties allow the compound to interact with a wide range of molecular targets and pathways, making it a versatile tool in chemical and biological research.

Comparison with Similar Compounds

Similar Compounds

    4,7-Ethanoisobenzofuran-1,3-dione,3a,4,7,7a-tetrahydro-: This compound has a similar core structure but lacks the dichloro substitution and epoxy group.

    3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione: Similar in structure but without the dichloro substituents.

Uniqueness

4,7-Epoxyisobenzofuran-1,3-dione,5,6-dichlorohexahydro- is unique due to the presence of both the epoxy group and dichloro substituents, which confer distinct reactivity and potential applications compared to its analogs. This combination of functional groups makes it particularly valuable in synthetic chemistry and industrial applications.

Properties

CAS No.

68182-81-0

Molecular Formula

C8H6Cl2O4

Molecular Weight

237.03 g/mol

IUPAC Name

8,9-dichloro-4,10-dioxatricyclo[5.2.1.02,6]decane-3,5-dione

InChI

InChI=1S/C8H6Cl2O4/c9-3-4(10)6-2-1(5(3)13-6)7(11)14-8(2)12/h1-6H

InChI Key

KQDSKPAUFJBWNK-UHFFFAOYSA-N

Canonical SMILES

C12C(C3C(C(C1O3)Cl)Cl)C(=O)OC2=O

Origin of Product

United States

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